[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol
Overview
Description
“[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is also known as Prolinol, an amino alcohol formed by the reduction of the amino acid proline .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridinyl methanol moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The PubChem database provides the molecular formula as C5H11NO .Scientific Research Applications
1. Catalytic Applications
[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol has been utilized in the synthesis of various metal complexes, demonstrating potential in catalysis. For example, the reaction of 2,6-bis(pyrrolidin-2-yl)pyridine with RuCl3 in methanol/water mixtures forms octahedral complexes [Ru(LH4)(L)]2+, showcasing potential in ligand dehydrogenation in ruthenium trinitrogen complexes (Cabort et al., 2002).
2. Coordination Polymers
This compound is involved in the formation of coordination polymers. For instance, solvothermal reactions involving pyridine derivatives in methanol can lead to the creation of 2D helical coordination polymers, highlighting its role in the structural formation of complex polymers (Li et al., 2008).
3. Organocatalysis
It's also been used in organocatalysis, particularly in enantioselective processes. For instance, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol was found effective as a bifunctional organocatalyst for Michael addition of malonate esters to nitroolefins, demonstrating its utility in asymmetric synthesis (Lattanzi, 2006).
4. Synthesis of Complex Compounds
This chemical plays a key role in synthesizing complex organic compounds. For example, it has been involved in the synthesis of nickel complexes with bidentate N,O-type ligands, which are used in the catalytic oligomerization of ethylene, indicating its significance in complex chemical synthesis processes (Kermagoret & Braunstein, 2008).
5. Supramolecular Chemistry
In supramolecular chemistry, this compound has contributed to the synthesis of triple-stranded helical supramolecular complexes, as seen in the reaction between certain ruthenium(II) and copper(I) compounds in methanol. This highlights its role in creating intricate molecular architectures (Lam et al., 1997).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the reaction conditions, such as the presence of a catalyst or solvent, can influence the synthesis of compounds with a pyrrolidine ring .
Properties
IUPAC Name |
(5-pyrrolidin-1-ylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-3-4-10(7-11-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWULQJNDPJFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640247 | |
Record name | [5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930110-98-8 | |
Record name | 5-(1-Pyrrolidinyl)-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930110-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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